molecular formula C13H19N3O2 B2738663 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 875156-12-0

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2738663
CAS No.: 875156-12-0
M. Wt: 249.314
InChI Key: OXAKCURZNNZIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound of significant interest in biochemical and pharmacological research, primarily investigated for its potential as a histone deacetylase (HDAC) inhibitor. Its molecular structure, featuring a morpholine group and a methylaminoacetamide chain, is characteristic of compounds designed to selectively target specific HDAC isoforms, particularly HDAC6. HDAC6 is a unique cytosolic deacetylase that acts on non-histone substrates such as α-tubulin, HSP90, and cortactin, playing a critical role in cell motility, protein degradation via aggresome formation, and other key cellular processes. Inhibition of HDAC6 has emerged as a promising therapeutic strategy in preclinical research for conditions including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various cancers, by interfering with cell proliferation and metastasis. This compound is supplied For Research Use Only and is intended for in vitro studies to further elucidate the complex biological functions of HDAC6 and to explore the therapeutic potential of its inhibition. Researchers utilize this agent in cell-based assays, enzymatic activity screens, and mechanistic studies to investigate pathways involving protein acetylation and their downstream effects.

Properties

IUPAC Name

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,14H,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKCURZNNZIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-yl)aniline with methylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The methylamino group (−NHCH₃) undergoes acylation when treated with acylating agents like acetic anhydride or acetyl chloride. This reaction typically occurs under mild alkaline conditions (pH 8–9) at room temperature, yielding N-acetylated derivatives with modified solubility and biological activity.

Example reaction:

2-(Methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide+Ac2O2-(Acetyl-methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{2-(Acetyl-methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide}

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Aqueous NaOH (2%)

  • Temperature: 0–25°C

  • Yield: 60–75%

Alkylation Reactions

The secondary amine in the morpholine ring and the acetamide’s nitrogen atom are susceptible to alkylation. Methyl iodide or ethyl bromide are common alkylating agents, with reactions performed in polar aprotic solvents (e.g., acetone) under reflux (60–80°C).

Key alkylation pathways:

Site Reagent Product
Morpholine nitrogenCH₃IQuaternary morpholinium salt
Acetamide nitrogenC₂H₅BrN-Ethyl-2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide

Optimized conditions:

  • Catalyst: Potassium iodide (KI)

  • Base: K₂CO₃

  • Reaction time: 6–12 hours

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂SO₄): Produces 2-(methylamino)acetic acid and 4-(morpholin-4-yl)aniline.

  • Basic hydrolysis (NaOH): Generates the sodium salt of the carboxylic acid intermediate.

Mechanistic insight:

Acetamide+H2OH+or OHCarboxylic acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Amine}

Conditions:

  • Acidic: 6M HCl, reflux, 4–6 hours

  • Basic: 2M NaOH, 80°C, 3 hours

Oxidation Reactions

The morpholine ring and methylamino group are oxidation targets:

Oxidizing Agent Site Oxidized Product
H₂O₂Morpholine (N-oxidation)Morpholine N-oxide derivative
KMnO₄Methylamino groupNitroso or nitro derivatives

Notable outcomes:

  • Morpholine N-oxides exhibit altered electronic properties, enhancing hydrogen-bonding capacity.

  • Over-oxidation of the methylamino group can lead to decomposition.

Nucleophilic Aromatic Substitution

The electron-deficient phenyl ring (due to the morpholine group) participates in nucleophilic substitution. Chlorine or nitro groups can be introduced at the para position relative to the acetamide .

Example with chlorination:

Compound+Cl2FeCl32-(Methylamino)-N-[4-(morpholin-4-yl)-3-chlorophenyl]acetamide\text{Compound} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{2-(Methylamino)-N-[4-(morpholin-4-yl)-3-chlorophenyl]acetamide}

Conditions:

  • Catalyst: FeCl₃

  • Solvent: Nitromethane

  • Temperature: 50°C

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) enable aryl functionalization. The phenyl ring reacts with boronic acids or alkenes to form biaryl or styryl derivatives.

Suzuki coupling example:

Compound+PhB(OH)2Pd(PPh3)42-(Methylamino)-N-[4-(morpholin-4-yl)-biphenyl]acetamide\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Methylamino)-N-[4-(morpholin-4-yl)-biphenyl]acetamide}

Conditions:

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Yield: 50–65%

Characterization of Reaction Products

Post-reaction analysis employs:

  • NMR spectroscopy : Confirms substitution patterns and functional group integrity .

  • HPLC : Monitors reaction progress and purity (>95% for most derivatives) .

  • Mass spectrometry : Validates molecular weights of derivatives .

Comparative Reactivity with Structural Analogs

The methylamino group’s steric and electronic profile distinguishes this compound from analogs:

Analog Key Structural Difference Reactivity Contrast
2-(Dimethylamino)-N-[4-morpholinylphenyl]acetamideBulkier dimethylamino groupReduced acylation rates due to steric hindrance
N-[4-Morpholinylphenyl]acetamideLacks methylamino groupNo participation in methylation/acylation

Scientific Research Applications

Pharmaceutical Research

The primary applications of this compound are rooted in pharmaceutical research, where it is primarily studied for its potential therapeutic effects. Key areas of focus include:

  • Antitumor Activity : Research indicates that 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide exhibits significant cytotoxic effects against various cancer cell lines. Its structural components may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression .
  • Antimicrobial Properties : This compound has shown promise in antimicrobial studies, demonstrating activity against several bacterial strains. Its structural similarity to other bioactive compounds suggests potential effectiveness in inhibiting biofilm formation and bacterial growth .
Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Comparison with Related Compounds

Compound NameStructure FeaturesKey Biological Activities
1. 2-(Dimethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamideMore sterically hindered due to dimethyl substitutionPotentially reduced bioactivity
2. N-[4-(Morpholin-4-yl)phenyl]acetamideLacks methylamino groupLower activity compared to methyl-substituted
3. 2-(Methylamino)-N-[3-(morpholin-4-yl)phenyl]acetamideDifferent phenyl substitutionVariation in biological activity

Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives similar to this compound can inhibit biofilm formation in bacterial cultures, highlighting the importance of structural features in enhancing antibacterial activity.

Cytotoxicity Assays

Research evaluating the cytotoxic effects on various cancer cell lines found that electron-donating groups significantly enhance cytotoxicity, indicating that modifications to the phenyl and morpholine groups could improve therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide with structurally related acetamides, emphasizing substituent variations, molecular properties, and biological relevance:

Compound Name Key Substituents Molecular Weight Structural Features Biological Relevance Reference
This compound -NHCH₃ (α-position); 4-morpholinophenyl ~277.34* Polar morpholine ring; moderate lipophilicity from methylamino Potential kinase or receptor modulation (inferred from morpholine’s role in inhibitors) -
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) -NHSO₂-morpholine; phenylamino ~391.42 Sulfonyl group enhances polarity; phenylamino may enable π-π stacking Evaluated as enzyme inhibitor (e.g., anti-COVID-19 agents)
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 4-Cl-phenoxy; -SO₂-morpholine 410.87 Chlorophenoxy increases lipophilicity; sulfonyl group improves solubility Unspecified; likely optimized for target binding
2-Chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide -Cl; morpholinylacetyl 311.76 Chlorine enhances membrane permeability; acetylated morpholine adds conformational flexibility Potential precursor for bioactive molecules
Tirbanibulin (JAN: チルバニブリン) Benzyl; pyridine; morpholinylethoxy ~443.54 Multi-ring system with extended pharmacophore; morpholinylethoxy enhances solubility FDA-approved for actinic keratosis (histamine H3 inverse agonist)
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide 4-Cl-3-Me-phenoxy; morpholinylmethyl 374.86 Methylphenoxy increases steric bulk; morpholinylmethyl enhances target affinity Unspecified; likely optimized for receptor interaction

*Calculated based on molecular formula (C₁₄H₂₀N₃O₂).

Key Observations from Structural Comparisons

Morpholine Modifications :

  • The morpholine ring is a common feature, often linked to improved solubility. However, its position and connectivity vary:

  • Sulfonyl-morpholine (e.g., 5i, ): Increases polarity and hydrogen-bonding capacity, likely favoring interactions with polar enzyme pockets.

Substituent Effects: Chlorine: Present in multiple analogs (e.g., ), chlorine enhances lipophilicity and may improve blood-brain barrier penetration.

Tirbanibulin () demonstrates the therapeutic relevance of morpholine-containing acetamides in dermatology.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (T3P-mediated coupling) and (amide bond formation under mild conditions).
  • Pharmacokinetics: The methylamino group may reduce metabolic degradation compared to bulkier substituents (e.g., phenoxy in ).
  • SAR Insights : Morpholine’s position and substituent electronic properties critically influence target affinity and solubility, as seen in Tirbanibulin’s success .

Biological Activity

2-(Methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a methylamino group, a morpholine ring, and an acetamide moiety. This structural configuration may enhance its bioactivity compared to similar compounds.

Compound Name Structure Key Features
This compoundStructureUnique combination of methylamino and morpholine groups enhances biological activity.
2-(Dimethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamideSimilar amine and morpholine structureMore sterically hindered due to dimethyl substitution.
N-[4-(Morpholin-4-yl)phenyl]acetamideLacks methylamino groupPotentially less bioactive due to absence of methyl group.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to significant changes in cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency.

Table 1: Antimicrobial Activity Data

Microorganism MIC (µg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0195
Candida albicans0.039
Bacillus mycoides0.0048

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the growth inhibitory effects of the compound on several cancer cell lines, revealing varying degrees of effectiveness:

Cell Line IC50 (µM)
HCT15 (Colorectal)0.3
CAPAN-1 (Pancreatic)0.5
MES-SA (Sarcoma)0.25

These results suggest that the compound could play a role in cancer treatment strategies, particularly for resistant cell lines.

Safety and Toxicity Profile

Understanding the safety profile is crucial for potential therapeutic applications. Current research indicates that while the compound exhibits significant biological activity, further studies are needed to evaluate its toxicity and side effects comprehensively.

Q & A

Basic: What are the recommended synthetic strategies for 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide?

Methodological Answer:
The synthesis of morpholine-containing acetamides typically involves multi-step reactions. For example, a related compound, 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, was synthesized via nucleophilic substitution and acetylation. Key steps include:

  • Reagents : Use of Na₂CO₃ as a base and CH₂Cl₂ as a solvent for acetylation .
  • Purification : Silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate yielded 58% pure product .
  • Characterization : Employ ESI/APCI(+) mass spectrometry and ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH resonance) to confirm structure .

Recommendation : Optimize reaction stoichiometry (e.g., molar ratios of amine:acylating agent) and monitor intermediates via TLC.

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • Mass Spectrometry : Use high-resolution ESI/APCI(+) to detect molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .
  • NMR : ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.39 ppm, doublet) and morpholine/methylamino signals (δ 3.31–4.90 ppm). ¹³C NMR confirms carbonyl groups (δ ~168–170 ppm) .
  • Chromatography : Combine TLC for reaction monitoring and HPLC for purity assessment (>95%) .

Note : Cross-validate data with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities .

Advanced: How can computational chemistry enhance reaction design for this compound?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated by ICReDD’s workflow .
  • Data-Driven Optimization : Use machine learning to analyze experimental parameters (e.g., solvent, temperature) and predict optimal conditions. For example, ICReDD reduced reaction development time by 50% via feedback loops between computation and experiment .
  • Lipophilicity Prediction : Calculate logP values using software like MarvinSuite to assess bioavailability, critical for medicinal chemistry applications .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Purity Verification : Re-characterize batches via NMR and LC-MS to rule out impurities (e.g., unreacted morpholine precursors) .
  • Structural Analogs : Compare with derivatives (e.g., trifluoromethyl-substituted acetamides) to identify substituent effects on activity .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride). Refer to GHS warnings (e.g., H303/H313/H333) .
  • First Aid : For skin/eye contact, rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: What strategies improve solubility and stability in biological assays?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate or ester groups to increase hydrophilicity, as seen in morpholine sulfonamide derivatives .
  • Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis .

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Methodological Answer:

  • Key Modifications :
    • Morpholine Ring : Replace with piperidine (increased lipophilicity) or azetidine (reduced steric hindrance) .
    • Methylamino Group : Substitute with ethylamino or cyclopropylamino to modulate basicity .
  • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.